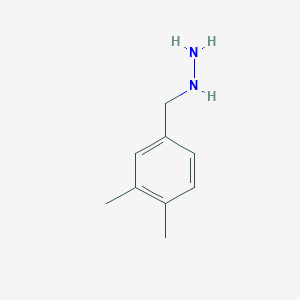

(3,4-Dimethyl-benzyl)-hydrazine

Description

Structure

3D Structure

Properties

CAS No. |

51421-19-3 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(3,4-dimethylphenyl)methylhydrazine |

InChI |

InChI=1S/C9H14N2/c1-7-3-4-9(6-11-10)5-8(7)2/h3-5,11H,6,10H2,1-2H3 |

InChI Key |

YKYYWSASOAPYST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CNN)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dimethyl Benzyl Hydrazine and Its Analogues

Direct Synthesis Approaches to the (3,4-Dimethyl-benzyl)-hydrazine Core Structure

The direct formation of the this compound scaffold can be achieved through various chemical transformations, primarily involving the functionalization of benzylic C-H bonds or derivatization from corresponding benzaldehydes.

Oxidative Amination Strategies for Benzylic C-H Bonds

A novel and efficient method for the synthesis of benzyl (B1604629) hydrazine (B178648) derivatives involves the oxidative amination of benzylic C-H bonds. rsc.org This strategy allows for the direct introduction of a hydrazine moiety at the benzylic position of alkylarenes. One such approach utilizes a copper(I) oxide/phenanthroline (Cu₂O/Phen) catalytic system to react alkylarenes with dialkyl or diphenyl azodicarboxylates. rsc.org This reaction proceeds smoothly and produces a range of N-substituted hydrazides in acceptable to good yields. rsc.org Notably, this method is effective for both primary and secondary sp³ C-H bonds, yielding only monoamination products. rsc.org

Another approach involves a copper and iron co-catalyzed Ritter-type C-H activation/amination reaction. nih.gov This method facilitates the intermolecular functionalization of benzylic C-H bonds under simple reaction conditions using readily available reagents. nih.gov The distinct roles of the copper and iron salts in this cooperative catalysis are crucial for its success. nih.gov Furthermore, a metal-free oxidative amination of benzylic C-H bonds has been developed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This method allows for the coupling of various diarylmethanes with amines, providing good to high yields of the aminated products. nih.gov

A practical and stereospecific direct amination of benzylic pinacol (B44631) boronates has also been achieved using an aminoazanium salt of N-methyl morpholine (B109124) (H₂N-NMM) as a novel amination reagent with cesium carbonate as the base. researchgate.net

Derivatization from Substituted Benzaldehydes

A common and versatile route to this compound involves the derivatization of 3,4-dimethylbenzaldehyde (B1206508). This aldehyde is a key intermediate in the synthesis of various organic compounds, including polyolefin transparent nucleating agents. google.com

One established method for preparing 3,4-dimethylbenzaldehyde is through the formylation of o-xylene (B151617). The Gattermann-Koch reaction, which traditionally uses carbon monoxide, hydrogen chloride, and a Lewis acid catalyst like aluminum chloride, has been modified to improve safety and yield. A more recent, cost-effective, and safer procedure involves the reaction of o-xylene with carbon monoxide and aluminum chloride in the presence of a small catalytic amount of aqueous HCl at low temperatures and relatively low pressures, achieving yields of around 78%. Another high-purity synthesis method involves the low-temperature carbonylation of o-xylene using a Lewis acid salt composite catalyst. google.com

Once 3,4-dimethylbenzaldehyde is obtained, it can be converted to the corresponding hydrazine. A general method involves the reaction of the aldehyde with hydrazine hydrate (B1144303). google.com For instance, a one-step synthesis of hydrazino benzyl formate (B1220265) involves the reaction of dimethyl carbonate with hydrazine hydrate to form an intermediate carbazic acid methyl ester, which then reacts with benzyl alcohol in the presence of a catalyst. google.com

A patented method describes the preparation of 3,4-dimethyl phenylhydrazine (B124118) from 3,4-dimethylaniline (B50824) through diazotization, followed by reduction with sodium metabisulfite (B1197395) and subsequent hydrolysis. google.com Another patented process outlines the synthesis of 3,4-dimethylbenzaldehyde from 4-bromo-o-xylene (B1216868) via a Grignard reaction with magnesium turnings, followed by formylation with N,N-dimethylformamide and subsequent acidic workup. google.com

Synthesis of Hydrazone Derivatives from this compound Precursors

This compound serves as a valuable precursor for the synthesis of a wide array of hydrazone derivatives. These derivatives are formed through condensation reactions with various carbonyl compounds and are of significant interest due to their diverse chemical and biological properties. xiahepublishing.com

Condensation with Carbonyl Compounds (Aldehydes and Ketones)

The condensation reaction between hydrazines and carbonyl compounds (aldehydes and ketones) is a fundamental and widely used method for forming hydrazones. researchgate.net This reaction is typically straightforward, easy to perform, and often results in high yields. researchgate.net The reaction is generally carried out in an alcoholic solvent, and a catalytic amount of acid, such as sulfuric acid or glacial acetic acid, is often added to accelerate the formation of the hydrazone product. researchgate.net

The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the hydrazone. mdpi.com The stability of the resulting hydrazone can be influenced by the nature of the substituents on both the hydrazine and the carbonyl compound.

| Hydrazine Precursor | Carbonyl Compound | Reaction Conditions | Product Type |

|---|---|---|---|

| This compound | Various Aldehydes | Acid catalyst (e.g., acetic acid) in alcohol | (3,4-Dimethyl-benzyl)-hydrazone |

| This compound | Various Ketones | Acid catalyst (e.g., sulfuric acid) in alcohol | (3,4-Dimethyl-benzyl)-hydrazone |

| Hydrazine Hydrate | 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Condensation method | (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine) Schiff base ligand xiahepublishing.com |

Formation of Schiff Bases

Schiff bases are a class of compounds containing an imine or azomethine group (-C=N-). The formation of Schiff bases from this compound and its analogues is a key synthetic transformation. These compounds are readily prepared through the condensation of a primary amine (in this case, the hydrazine) with an aldehyde or ketone. researchgate.netalfa-chemistry.com

The synthesis is typically a reversible reaction and can be driven to completion by removing the water formed during the reaction. researchgate.net Schiff bases derived from hydrazines are also known as hydrazones. These compounds are often crystalline solids or oils with high thermal stability and are generally soluble in organic solvents but not in water. researchgate.net The presence of donor heteroatoms like nitrogen and oxygen in their structures makes them excellent ligands for forming stable complexes with various metal ions. xiahepublishing.comresearchgate.net

Advanced Synthetic Techniques and Catalysis in this compound Derivatization

Modern synthetic chemistry employs various advanced techniques and catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving this compound and its derivatization.

Catalysis plays a pivotal role in the synthesis and functionalization of the this compound framework. As mentioned earlier, copper and iron co-catalyzed systems have been effectively used for the direct amination of benzylic C-H bonds. nih.gov Similarly, a Cu₂O/Phen catalytic system has been developed for the synthesis of benzyl hydrazine derivatives. rsc.org

In the preparation of the precursor, 3,4-dimethylbenzaldehyde, Lewis acid salt composite catalysts have been shown to be highly active and selective. google.com Furthermore, the use of a small amount of an acid catalyst in the formylation of o-xylene represents a significant process optimization.

The derivatization of hydrazines, including this compound, is a crucial step in many analytical methods. Pre-column derivatization with reagents like p-dimethylaminobenzaldehyde (DBA) is employed in liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the sensitive determination of hydrazine. nih.gov This highlights the importance of derivatization reactions in analytical applications.

| Reaction Type | Catalyst/Reagent | Substrate | Product |

|---|---|---|---|

| Oxidative Amination | Cu/Fe co-catalyst | Benzylic C-H bond | Aminated product nih.gov |

| Oxidative Amination | Cu₂O/Phen | Alkylarene | N-substituted hydrazide rsc.org |

| Formylation | Lewis acid salt composite | o-Xylene | 3,4-Dimethylbenzaldehyde google.com |

| Derivatization for Analysis | p-Dimethylaminobenzaldehyde (DBA) | Hydrazine | p-Dimethylaminobenzalazine nih.gov |

Chemical Reactivity and Transformation Pathways of 3,4 Dimethyl Benzyl Hydrazine Derivatives

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group possesses two nitrogen atoms with lone pairs of electrons, rendering it a strong nucleophile. nih.govresearchgate.net The reactivity of hydrazines, including substituted derivatives like (3,4-Dimethyl-benzyl)-hydrazine, has been studied in various contexts. The presence of alkyl or aryl substituents influences the nucleophilicity of the nitrogen atoms. researchgate.net For instance, methyl groups have been shown to increase the reactivity of the α-position of hydrazines while decreasing the reactivity of the β-position. nih.govresearchgate.net

Cyclization and Heterocycle Formation

A significant aspect of the chemistry of this compound involves its use as a building block in the synthesis of heterocyclic compounds. The bifunctional nature of the hydrazine moiety allows for cyclization reactions with appropriate substrates to form stable ring systems.

The synthesis of pyrazoles is a well-established application of hydrazine derivatives. chim.itnih.govdergipark.org.tr The most common method involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent. chim.itgoogle.com In this reaction, the hydrazine acts as a bidentate nucleophile, attacking the two electrophilic carbonyl carbons to form a five-membered pyrazole (B372694) ring. nih.gov

The reaction of this compound with a 1,3-dicarbonyl compound would proceed through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the corresponding N-substituted pyrazole. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the steric and electronic properties of both the hydrazine and the dicarbonyl substrate. nih.gov For instance, studies with other substituted hydrazines have shown that the reaction conditions, such as the solvent and the presence of a catalyst, can affect the ratio of the resulting regioisomers. nih.govmdpi.com

A general procedure for synthesizing pyrazole derivatives involves refluxing a mixture of the 1,3-dicarbonyl compound and the hydrazine derivative in a suitable solvent, such as ethanol, sometimes in the presence of an acid catalyst. dergipark.org.tr

Table 1: Examples of Reagents for Pyrazole Synthesis

| Reagent Class | Specific Example | Resulting Heterocycle |

|---|---|---|

| 1,3-Diketone | Acetylacetone | 1-(3,4-Dimethylbenzyl)-3,5-dimethyl-1H-pyrazole |

| β-Ketoester | Ethyl acetoacetate | 1-(3,4-Dimethylbenzyl)-5-methyl-1H-pyrazol-3(2H)-one |

Hydrazine derivatives are also crucial in the synthesis of fused heterocyclic systems. longdom.org One such class of compounds is the triazolophthalazines. The synthesis of these molecules often starts with a phthalazine (B143731) derivative, which itself can be prepared from the reaction of a phthalic anhydride (B1165640) or related compound with hydrazine. longdom.orgresearchgate.net

The formation of the triazole ring fused to the phthalazine core typically involves the reaction of a hydrazinophthalazine with a one-carbon synthon, such as formic acid, or through the cyclization of an intermediate containing the necessary functionalities. While direct synthesis of a (3,4-Dimethyl-benzyl)-substituted triazolophthalazine is not explicitly detailed in the provided context, the general synthetic strategies for related structures suggest a pathway. For example, a 1-hydrazinophthalazine can be acylated and then cyclized to form the triazole ring. grafiati.comchemistryjournal.net

The synthesis of related fused systems like pyrazolophthalazines can be achieved through multicomponent reactions involving phthalimide, hydrazine hydrate (B1144303), an aldehyde, and an active methylene (B1212753) compound. longdom.org

Reactions with Electrophiles (Beyond Carbonyl Compounds)

The nucleophilicity of the hydrazine moiety extends to reactions with a variety of electrophiles other than carbonyl compounds.

The reaction of hydrazines with organophosphorus and organosilicon electrophiles is a known transformation. While specific studies on this compound with these electrophiles were not found, the general reactivity of hydrazines suggests that they can react with phosphorus halides or silyl (B83357) halides. These reactions would lead to the formation of N-P or N-Si bonds, respectively. The high nucleophilicity of the hydrazine nitrogen atoms facilitates the displacement of the halide leaving group from the phosphorus or silicon center.

A notable example of the reactivity of benzylhydrazine (B1204620) derivatives with complex electrophiles is their reaction with malondialdehyde (MDA)-DNA adducts. nih.govacs.orgsigmaaldrich.com Malondialdehyde, a product of lipid peroxidation, can react with DNA bases to form adducts like pyrimido[1,2-a]purin-10(3H)-one (M1G). nih.govsigmaaldrich.com

Benzylhydrazine has been shown to react with M1G, acting as a bifunctional nucleophile. nih.govacs.org The reaction proceeds by stripping the malondialdehyde equivalent from the DNA, leading to the formation of benzylpyrazole and the release of the unmodified nucleoside (dG). nih.govacs.orgsigmaaldrich.com This reaction highlights the ability of the hydrazine moiety to engage in a cyclization reaction with the 1,3-dielectrophilic system present in the M1G adduct. acs.org In contrast, some other hydrazine derivatives, like pentafluorophenylhydrazine, react to form a stable hydrazone without subsequent cyclization to a pyrazole. nih.govacs.orgsigmaaldrich.com This differential reactivity underscores the influence of the substituent on the hydrazine's reaction pathway.

This reaction has been developed into a quantitative assay for measuring M1G and other MDA equivalents in DNA, utilizing gas chromatography/mass spectrometry for detection. nih.govsigmaaldrich.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acetylacetone |

| Benzylhydrazine |

| Benzylpyrazole |

| Chalcone |

| Deoxyguanosine (dG) |

| Ethanol |

| Ethyl acetoacetate |

| Formic acid |

| Hydrazinophthalazine |

| Malondialdehyde (MDA) |

| Pentafluorophenylhydrazine |

| Phenylhydrazine (B124118) |

| Phthalic anhydride |

| Phthalimide |

| Pyrazole |

| Pyrimido[1,2-a]purin-10(3H)-one (M1G) |

Oxidative Transformations and Redox Behavior of this compound Derivatives

The oxidative transformations and redox behavior of hydrazine derivatives are of significant interest due to their involvement in various chemical and biological processes. While specific research on this compound is limited, the reactivity of this compound can be inferred from studies on analogous substituted benzylhydrazines and phenylhydrazines. The presence of the benzyl (B1604629) group and the hydrazine moiety provides two primary sites for oxidative reactions: the methylene bridge and the hydrazine nitrogen atoms.

The oxidation of the hydrazine functional group is a complex process that can proceed through several pathways, often involving one-electron or two-electron transfer steps to form reactive intermediates. These intermediates can include nitrogen-centered radicals, diazene (B1210634) (diimide) species, and ultimately lead to the cleavage of the N-N bond or the formation of azo compounds. The specific pathway and products are highly dependent on the oxidant used, the reaction conditions, and the nature of the substituents on the aromatic ring.

In the case of this compound, the electron-donating nature of the two methyl groups on the benzene (B151609) ring is expected to influence its redox properties. These groups increase the electron density on the aromatic ring and, through inductive and hyperconjugative effects, can impact the ease of oxidation of the hydrazine moiety.

Research Findings on Analogous Compounds

Studies on the electro-oxidation of methylhydrazine have shown that it undergoes a four-electron oxidation to yield nitrogen and methanol. utexas.edu The oxidation of 1,2-dimethylhydrazine (B38074) proceeds via an initial two-electron oxidation, which is followed by a chemical reaction that results in the formation of formaldehyde (B43269) and methylhydrazine. utexas.edu The electro-oxidation of 1,1-dimethylhydrazine (B165182) also involves a two-electron oxidation to produce 1,1-dimethyldiazene, which then undergoes a slower chemical decomposition. utexas.edu These findings suggest that the oxidation of this compound likely initiates with a one- or two-electron transfer at the hydrazine group.

The oxidation of phenylhydrazine, a close structural analog, has been studied more extensively. Its oxidation is a complex, often autocatalytic process that can be initiated by metal ions or enzymatic systems. nih.gov The mechanism involves a cascade of reactive intermediates, including the superoxide (B77818) radical (O₂⁻), hydrogen peroxide (H₂O₂), the phenylhydrazyl radical, phenyldiazene, and the benzenediazonium (B1195382) ion. nih.gov The formation of such reactive species from this compound could lead to a variety of transformation products.

Electrochemical studies on substituted phenylhydrazines have provided insights into the influence of ring substituents on their redox potentials. The data generally show that electron-donating groups facilitate oxidation (i.e., lower the oxidation potential), while electron-withdrawing groups make oxidation more difficult.

Predicted Redox Behavior and Transformation Pathways

Based on the available data for related compounds, the oxidative transformation of this compound is predicted to proceed as follows:

Initial Electron Transfer: The initial step is likely a one-electron oxidation to form a nitrogen-centered radical cation or a two-electron oxidation to form a diazene intermediate. The electron-donating dimethyl groups on the benzyl moiety are expected to lower the oxidation potential required for this step compared to unsubstituted benzylhydrazine.

Formation of Diazene Intermediate: The resulting (3,4-Dimethyl-benzyl)-diazene would be a key intermediate. Diazene species are generally unstable and can undergo further reactions.

Decomposition Pathways: The diazene intermediate could decompose via several pathways, including:

Tautomerization and Elimination: Tautomerization to the corresponding hydrazone followed by further oxidation or hydrolysis.

Radical Reactions: Homolytic cleavage of the N-H or C-N bonds, leading to the formation of various radical species that can propagate further reactions.

Disproportionation: Reaction between two diazene molecules.

The oxidation of the benzylic methylene group can also occur, particularly under more vigorous conditions, potentially leading to the formation of the corresponding ketone or, with further oxidation, the carboxylic acid.

Electrochemical Data of Substituted Hydrazines

The following table presents electrochemical data for the oxidation of phenylhydrazine and some of its derivatives, which can be used to estimate the redox behavior of this compound. The presence of two electron-donating methyl groups in the 3 and 4 positions of the benzyl ring would be expected to result in an oxidation potential that is lower (i.e., easier to oxidize) than that of unsubstituted phenylhydrazine.

| Compound | Oxidation Potential (V vs. reference electrode) | Electrode/Conditions | Reference |

|---|---|---|---|

| Phenylhydrazine | ~0.72 - 0.86 (irreversible) | Glassy Carbon Electrode | nanochemres.org |

| Nitro-substituted Phenylhydrazones | -1.411 (reversible, for NO₂ group) | DMSO, 0.1 M TBAPF₆ | nih.gov |

| Substituted Phenylhydrazines (e.g., 4-bromo, 4-chloro) | Rate constants influenced by substituents | Tl(III) oxidation in solution | scispace.com |

Note: The provided potentials are from different studies with varying experimental conditions and are intended to illustrate the general range and effects of substitution. Direct comparison requires standardized conditions. The oxidation of nitro-substituted phenylhydrazones shows a reversible reduction corresponding to the nitro group, which is a different process than the oxidation of the hydrazine moiety itself. nih.gov

Advanced Structural Characterization and Analytical Methodologies for 3,4 Dimethyl Benzyl Hydrazine Compounds

Spectroscopic Techniques (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the elucidation of the structural features of (3,4-Dimethyl-benzyl)-hydrazine. These methods provide a detailed picture of the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. In the case of this compound, ¹H NMR and ¹³C NMR spectra would provide characteristic signals for the aromatic protons and carbons of the dimethylphenyl group, the benzylic methylene (B1212753) protons, and the hydrazine (B178648) protons. The chemical shifts and coupling patterns of these signals would confirm the substitution pattern on the aromatic ring and the connectivity of the benzyl (B1604629) and hydrazine moieties. For instance, ¹H NMR data is available for related compounds like N-(4-{4-[(3,4-dimethylbenzoyl)amino]benzyl}phenyl)-3,4-dimethylbenzamide and 3,4-Dimethylbenzaldehyde (B1206508). spectrabase.comspectrabase.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring. These vibrational signatures provide direct evidence for the presence of the key functional groups within the molecule. Gas-phase structures of related compounds like protonated unsymmetrical 1,1-dimethylhydrazine (B165182) (UDMH) have been examined using infrared multiple photon dissociation (IRMPD) action spectroscopy. rsc.org

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region. The reaction of hydrazine with p-dimethylaminobenzaldehyde to form a yellow-colored azine complex with a maximum absorption at 455 nm is a known analytical method. mdpi.com Another method describes the formation of a derivative with 2,4-dinitrochlorobenzene, which then reacts with p-dimethylaminobenzaldehyde to produce a yellow product with an absorption maximum at 458 nm. researchgate.net The UV-Vis spectrum of a hydrazine-containing solution can exhibit a characteristic peak around 480 nm. researchgate.net

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely show characteristic losses of fragments corresponding to the benzyl and dimethylphenyl groups, further corroborating the structure. Hydrazine derivatives have been found to be useful for the mass spectrometric analysis of carbohydrates. nih.gov High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous quantitative analysis of hydrazine and acetylhydrazine in human plasma. researchgate.net

Table 1: Spectroscopic Data for Related Hydrazine and Benzyl Compounds

| Compound | Technique | Key Observations |

|---|---|---|

| N,N'-bis(3-methoxybenzamidothiocarbonyl) hydrazine | ¹³C-NMR (DMSO-d6, 100 MHz) | δ 159.6; 133.3; 130.2; 121.7; 120.3; 113.8; 56.0 scispace.com |

| N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazine | ¹³C-NMR (DMSO-d6, 100 MHz) | δ 157.6; 148.9; 134.5; 130.7; 121.1; 112.7; 56.5 scispace.com |

| p-dimethylaminobenzalazine | UV-Vis | Maximum absorption at 455 nm. mdpi.com |

| Hydrazine derivative with 2,4-dinitrochlorobenzene and p-dimethylaminobenzaldehyde | UV-Vis | Maximum absorption at 458 nm. researchgate.net |

| Hydrazine solution | UV-Vis | Characteristic peak at ~480 nm. researchgate.net |

| Hydrazine derivative with p-dimethyl amino benzaldehyde (B42025) (DBA) | LC/MS/MS | Instrument detection limit of 0.003 ng/mL. nih.gov |

| Hydrazine and acetylhydrazine derivatives with p-tolualdehyde | HPLC-MS/MS | Optimized mass transition ion-pairs (m/z) for the two derivatives were m/z 237.1»119.9 and m/z 176.9»117.8, respectively. researchgate.net |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the molecular conformation and reveal details of intermolecular interactions, such as hydrogen bonding, in the solid state.

The crystal structure of related hydrazine derivatives, such as (E)-1-(3,4-Dimethyl-benzyl-idene)-2,2-diphenyl-hydrazine, has been determined by X-ray diffraction. nih.gov In this study, the asymmetric unit contained two molecules, both exhibiting an E configuration at the C=N bond. The analysis also revealed intermolecular C-H···π interactions within the crystal structure. nih.gov Similarly, the crystal structures of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) hydrazines have been analyzed by X-ray crystallography, providing detailed information on their molecular geometries and hydrogen bonding patterns. scispace.comresearchgate.net The synthesis and characterization of novel isatin-s-triazine hydrazone derivatives, including X-ray structure and Hirshfeld analysis, have also been reported. mdpi.com

Advanced Analytical Methods and Chemometric Approaches for Reaction Monitoring

The synthesis of this compound can be monitored in real-time using advanced analytical methods coupled with chemometric approaches. These techniques allow for the rapid and sensitive detection of reactants, intermediates, and products, enabling optimization of reaction conditions.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for separating and quantifying components of a reaction mixture. cdc.gov For hydrazine and its derivatives, various derivatization agents can be employed to enhance their detection. For example, hydrazine can be derivatized with p-dimethylaminobenzaldehyde (DBA) and analyzed by liquid chromatography-electrospray tandem mass spectrometry (LC/MS/MS). nih.gov This method offers high sensitivity and does not require extensive pretreatment. nih.gov Another approach involves derivatization with p-tolualdehyde for the simultaneous analysis of hydrazine and acetylhydrazine by HPLC-MS/MS. researchgate.net

Chemometric methods can be applied to the data generated from these analytical techniques to extract meaningful information. For instance, multivariate data analysis can be used to model the reaction kinetics and identify optimal process parameters. These approaches are crucial for developing efficient and robust synthetic procedures for this compound.

Future Research Directions in 3,4 Dimethyl Benzyl Hydrazine Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of (3,4-Dimethyl-benzyl)-hydrazine and its derivatives is an area ripe for innovation. Traditional methods for preparing benzylhydrazines often involve multi-step processes that may lack efficiency or employ harsh reagents. The future of synthesizing this compound lies in the adoption of more modern, efficient, and environmentally benign strategies.

One promising avenue is the advancement of catalytic C-N bond formation . Palladium-catalyzed cross-coupling reactions have been successfully used for the synthesis of arylhydrazines from aryl halides and hydrazine (B178648). mit.edunih.gov Future work could adapt these methods for the specific synthesis of this compound, potentially from 3,4-dimethylbenzyl halides or related electrophiles. The development of novel catalyst systems, perhaps utilizing earth-abundant metals like copper or nickel, could further enhance the sustainability and cost-effectiveness of these transformations. organic-chemistry.orgrsc.org

Flow chemistry represents another significant frontier for the synthesis of hydrazine derivatives. rsc.orgeuropa.euacs.org Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for straightforward scalability. europa.eu Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a reduction in hazardous byproducts. rsc.org

Furthermore, the emergence of photocatalytic methods for C-N bond construction offers an exciting, green alternative. rsc.orgresearchgate.netrsc.orgnih.gov Visible-light-mediated reactions can often proceed under mild conditions without the need for high temperatures or pressures, making them an attractive option for synthesizing complex molecules like this compound. rsc.orgnih.gov Research in this area could focus on identifying suitable photocatalysts and reaction conditions to achieve efficient C-N coupling. researchgate.netrsc.org

Finally, enzymatic and bio-inspired synthetic routes are gaining traction in chemical synthesis. While the direct enzymatic synthesis of benzylhydrazines is not yet well-established, future research could explore the use of engineered enzymes or biocatalytic cascades to produce this compound with high selectivity and under environmentally friendly conditions.

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the chemistry of this compound is crucial for controlling its reactivity and designing new applications. The interplay between the nucleophilic hydrazine group and the substituted aromatic ring creates a landscape of potential reactions that warrant detailed investigation.

Future mechanistic studies should focus on the reactions of this compound with various electrophiles and carbonyl compounds. researchgate.net The kinetics and thermodynamics of these reactions can be probed using techniques such as stopped-flow spectroscopy and computational modeling to map out reaction pathways and identify key intermediates and transition states. mdpi.com

The catalytic activity of metal complexes involving this compound as a ligand is another area of interest. Research could delve into the mechanisms of catalytic processes, such as the disproportionation of hydrazine, where the ligand plays an active role in the reaction. researchgate.net Understanding these mechanisms at a molecular level is key to designing more efficient and selective catalysts.

The decomposition pathways of this compound, particularly under thermal or oxidative stress, also require clarification. rsc.orgresearchgate.net Identifying the products and intermediates formed during decomposition is essential for ensuring the safe handling and storage of this compound. The role of radical intermediates in these processes is a particularly important area for investigation. nih.gov

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, geometry, and vibrational frequencies of this compound. nih.govnih.govkaust.edu.sanih.gov These calculations can be used to predict key properties such as bond dissociation energies, proton affinities, and ionization potentials, which are fundamental to understanding its chemical behavior. DFT can also be employed to model reaction pathways and calculate activation barriers, aiding in the elucidation of reaction mechanisms. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound and its derivatives with their biological or chemical activities. unair.ac.id By developing robust QSAR models, it may be possible to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery or materials design process.

Molecular docking simulations can be used to predict the binding interactions of this compound with biological targets such as enzymes or receptors. nih.govnih.govresearchgate.netacs.orgresearchgate.net This information is invaluable for the rational design of new therapeutic agents. For instance, docking studies could explore the potential of this compound to inhibit specific enzymes implicated in disease. nih.govresearchgate.net

Development of Tailored Chemical Applications

The unique structural features of this compound suggest its potential for a wide range of applications. Future research should focus on the rational design and synthesis of derivatives with tailored properties for specific uses.

In the realm of medicinal chemistry , substituted hydrazines and hydrazones are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. unair.ac.idnih.govresearchgate.netnaturalspublishing.comekb.eg Research could focus on synthesizing and screening a library of this compound derivatives to identify lead compounds for drug development. The dimethyl substitution pattern on the benzyl (B1604629) ring may offer unique interactions with biological targets.

In materials science , benzylhydrazine (B1204620) derivatives can act as ligands for the synthesis of metal complexes with interesting catalytic or photophysical properties. researchgate.net Future work could explore the coordination chemistry of this compound with various transition metals to create novel catalysts or functional materials.

The field of agrochemicals also presents opportunities for the application of this compound derivatives. calcasolutions.comnih.govfishersci.se Many existing pesticides and herbicides are based on hydrazine chemistry. calcasolutions.com The synthesis and evaluation of new derivatives could lead to the discovery of more effective and environmentally benign crop protection agents.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations across multiple scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for (3,4-Dimethyl-benzyl)-hydrazine, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via condensation of 3,4-dimethylbenzaldehyde with hydrazine hydrate. A modified procedure involves refluxing the aldehyde with hydrazine hydrate in a chloroform/methanol solvent system (1:2 v/v) at 60–70°C for 4–6 hours. Post-reaction, the mixture is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization from ethanol (yield: ~85–90%). Purity is confirmed by thin-layer chromatography (TLC) and HPLC (>98% purity) using a C18 column with acetonitrile/water (70:30) as the mobile phase .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include the hydrazine NH₂ protons (δ 3.8–4.2 ppm, broad singlet) and aromatic protons from the 3,4-dimethylbenzyl group (δ 6.7–7.2 ppm). The methyl groups appear as singlets at δ 2.2–2.4 ppm.

- FT-IR : Stretching vibrations for N–H (3250–3350 cm⁻¹) and C=N (1600–1650 cm⁻¹).

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 165.1.

- Elemental Analysis : Expected C: 65.43%, H: 7.37%, N: 17.06% .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution or condensation reactions?

- Methodological Answer : The hydrazine group acts as a nucleophile, reacting with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones under mild acidic conditions (e.g., acetic acid, 50°C, 2 hours). For example, condensation with 4-nitrobenzaldehyde yields a hydrazone derivative (confirmed by a C=N FT-IR peak at 1615 cm⁻¹). It also undergoes substitution with acyl chlorides (e.g., acetyl chloride in THF, 0°C) to form acylated derivatives .

Advanced Research Questions

Q. How do computational studies inform reaction mechanisms involving this compound in catalysis?

- Methodological Answer : Density functional theory (DFT) at the M05-2X/6-31G(d) level can model its role in hydrazine-mediated reductions. For example, in catalytic deoxygenation reactions, the compound’s electron-donating methyl groups lower activation barriers for hydrazine-assisted epoxide ring-opening. Transition states are analyzed using Gaussian 16, with solvent effects (e.g., ethanol) modeled via the SMD continuum approach .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., against Staphylococcus aureus) may arise from assay conditions. Standardize protocols using:

- Broth Microdilution : MIC values determined in Mueller-Hinton broth at 37°C.

- Time-Kill Curves : Assess bactericidal activity over 24 hours.

- Cytotoxicity Screening : Compare selectivity indices (e.g., IC₅₀ in HEK-293 cells vs. MIC).

Confounders like solvent (DMSO vs. saline) and bacterial strain variability must be controlled .

Q. How can this compound be applied in hydrogen storage or fuel cell systems?

- Methodological Answer : Its decomposition via Ru- or Ni-based catalysts produces H₂ and N₂. Optimize conditions using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.